molecular formula C38H61F3N8O11 B6295714 PHF6 Trifluoroacetate CAS No. 329897-62-3

PHF6 Trifluoroacetate

Cat. No. B6295714
CAS RN: 329897-62-3
M. Wt: 862.9 g/mol
InChI Key: CPEDLBSRJLFMPF-RRKUGTGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHF6 Trifluoroacetate is a self-assembly sequence capable of initiating the full-length tau protein aggregation and is mapped to the third microtubule-binding repeat region of the tau protein . It has a molecular formula of C36H60N8O9 and a molecular weight of 748.91 .


Synthesis Analysis

PHF6 plays a role in chromatin remodeling, replication dynamics, and DNA repair . It interacts with multiple nucleosome remodeling protein complexes, including nucleosome remodeling and deacetylase, SWI/SNF, and ISWI factors .


Molecular Structure Analysis

PHF6 is a 365 amino acid protein, highly conserved among vertebrates, and has a molecular weight of approximately 41 kDa . It is characterized by its two atypical extended PHD (ePHD) zinc finger domains .


Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . Ion chromatography (IC) is advantageous because it is sensitive, simple, and can be automated .

Scientific Research Applications

Chromatin Remodeling

PHF6 Trifluoroacetate plays a significant role in chromatin remodeling. It interacts with multiple nucleosome remodeling protein complexes, including nucleosome remodeling and deacetylase, SWI/SNF, and ISWI factors . This interaction is crucial for the regulation of gene expression .

Replication Dynamics

PHF6 Trifluoroacetate is involved in replication dynamics. It interacts with the replication machinery, which is essential for DNA replication . This interaction ensures the accurate duplication of the genetic material during cell division .

DNA Repair

PHF6 Trifluoroacetate is also involved in DNA repair. After DNA damage, PHF6 localizes to sites of DNA injury, and its loss impairs the resolution of DNA breaks, leading to the accumulation of single- and double-strand DNA lesions . This function is crucial for maintaining genomic stability .

Regulation of Hematopoietic Stem and Progenitor Cells

PHF6 Trifluoroacetate regulates hematopoietic stem and progenitor cells. Loss of PHF6 leads to sustained and robust hematopoietic stem cell (HSC) reconstitution beyond quaternary transplants and promotes progenitor production . This regulation is important for the production of blood cells .

Tumor Suppression

PHF6 Trifluoroacetate functions as a tumor suppressor. Loss of PHF6 synergizes with ectopic TLX3 expression to cause rapid-onset fully penetrant leukemia . This function is crucial for preventing the development of cancer .

Regulation of Interferon-Stimulated Gene Expression

PHF6 Trifluoroacetate regulates interferon-stimulated gene expression. In the absence of PHF6, interferon-stimulated gene expression is upregulated in hematopoietic stem and progenitor cells . This regulation is important for the immune response .

Mechanism of Action

Target of Action

The primary target of PHF6 Trifluoroacetate is the PHD Finger Protein 6 (PHF6) . PHF6 is a chromatin-associated protein that plays a crucial role in the regulation of transcription . It is known to bind at enhancer regions, thereby regulating the transcription of myeloid differentiation genes . PHF6 is considered a leukemia suppressor and is found to be mutated in 3-5% of MDS, CMML, and AMLs and 20% of T-ALLs .

Mode of Action

PHF6 Trifluoroacetate interacts with its target, PHF6, and influences its function. The compound’s interaction with PHF6 leads to changes in gene expression related to myeloid differentiation and hematopoietic stem cells . Specifically, PHF6 expression upregulates genes related to myeloid differentiation and downregulates genes related to hematopoietic stem cells and cell division in myeloid cells .

Biochemical Pathways

PHF6 Trifluoroacetate affects the NF-κB signaling pathway . PHF6 depletion inhibits the NF-κB signaling pathways by disrupting the PHF6-p50 complex and partially inhibiting the nuclear translocation of p50, which suppresses the expression of BCL2 . This suggests that PHF6 might activate NF-κB signaling pathways by binding with p50 and maintaining the nuclear translocation of p50 .

Pharmacokinetics

It is known that the loss of phf6 leads to sustained and robust hematopoietic stem cell (hsc) reconstitution beyond quaternary transplants and promotes progenitor production . This suggests that the compound may have a significant impact on the bioavailability and distribution of HSCs.

Result of Action

The action of PHF6 Trifluoroacetate results in molecular and cellular effects. The loss of PHF6 increases THP-1 proliferation, and restoring PHF6 expression decreases proliferation . Additionally, PHF6 depletion significantly decreases the growth of Kasumi-1 and promotes cell apoptosis . These results suggest that PHF6 is required for the growth of myeloid leukemia cells but is dispensable for normal blood cells .

Action Environment

The action of PHF6 Trifluoroacetate can be influenced by environmental factors. Trifluoroacetic acid, a related compound, is a persistent and mobile pollutant that is present ubiquitously in the environment . It is highly soluble and has been detected in various environmental settings, including rain, fog, and water bodies, with large reservoirs present in the oceans . This suggests that environmental factors such as pH and the presence of other substances could potentially influence the action, efficacy, and stability of PHF6 Trifluoroacetate.

Safety and Hazards

PHF6 Trifluoroacetate is for research use only, not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

PHF6 is at the crossroads of chromatin remodeling, replicative fork dynamics, and DNA repair . Future research could focus on understanding the molecular mechanisms controlling hematopoietic stem cell homeostasis and leukemia transformation .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N8O9.C2HF3O2/c1-7-21(6)30(44-31(47)24(15-16-27(38)46)40-33(49)28(39)19(2)3)35(51)43-29(20(4)5)34(50)42-26(18-22-11-13-23(45)14-12-22)32(48)41-25(36(52)53)10-8-9-17-37;3-2(4,5)1(6)7/h11-14,19-21,24-26,28-30,45H,7-10,15-18,37,39H2,1-6H3,(H2,38,46)(H,40,49)(H,41,48)(H,42,50)(H,43,51)(H,44,47)(H,52,53);(H,6,7)/t21-,24-,25-,26-,28-,29-,30-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEDLBSRJLFMPF-RRKUGTGSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61F3N8O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PHF6 Trifluoroacetate

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